2-[(2-Methylacryloyl)oxy]cyclohexyl decanoate
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Overview
Description
2-[(2-Methylacryloyl)oxy]cyclohexyl decanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a cyclohexyl ring, a decanoate ester group, and a 2-methylacryloyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylacryloyl)oxy]cyclohexyl decanoate typically involves the esterification of cyclohexanol with decanoic acid, followed by the introduction of the 2-methylacryloyl group. The reaction conditions often include the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylacryloyl)oxy]cyclohexyl decanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone or decanoic acid, while reduction can produce cyclohexanol or decanol.
Scientific Research Applications
2-[(2-Methylacryloyl)oxy]cyclohexyl decanoate has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with unique mechanical and thermal properties.
Materials Science: The compound is utilized in the development of advanced materials, including coatings and adhesives.
Biology and Medicine: Research explores its potential as a drug delivery agent and its biocompatibility for medical applications.
Industry: It finds applications in the production of specialty chemicals and performance materials.
Mechanism of Action
The mechanism of action of 2-[(2-Methylacryloyl)oxy]cyclohexyl decanoate involves its interaction with specific molecular targets and pathways. In polymerization reactions, the 2-methylacryloyl group undergoes radical polymerization, leading to the formation of polymer chains. The cyclohexyl and decanoate groups contribute to the physical properties of the resulting polymers, such as flexibility and hydrophobicity.
Comparison with Similar Compounds
Similar Compounds
Cyclohexyl methacrylate: Similar in structure but lacks the decanoate group.
Decyl methacrylate: Contains a decanoate group but lacks the cyclohexyl ring.
2-Methylacryloyl cyclohexane: Similar but without the ester linkage to decanoate.
Uniqueness
2-[(2-Methylacryloyl)oxy]cyclohexyl decanoate is unique due to the combination of its cyclohexyl ring, decanoate ester group, and 2-methylacryloyl moiety. This unique structure imparts specific properties that are advantageous in various applications, such as enhanced flexibility, hydrophobicity, and compatibility with other materials.
Properties
CAS No. |
62203-68-3 |
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Molecular Formula |
C20H34O4 |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
[2-(2-methylprop-2-enoyloxy)cyclohexyl] decanoate |
InChI |
InChI=1S/C20H34O4/c1-4-5-6-7-8-9-10-15-19(21)23-17-13-11-12-14-18(17)24-20(22)16(2)3/h17-18H,2,4-15H2,1,3H3 |
InChI Key |
MOTYONNGYWLRMB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)OC1CCCCC1OC(=O)C(=C)C |
Origin of Product |
United States |
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